molecular formula C9H10N2O2S B5758055 5-acetyl-2-mercapto-6-methylnicotinamide

5-acetyl-2-mercapto-6-methylnicotinamide

Cat. No. B5758055
M. Wt: 210.26 g/mol
InChI Key: QCLMCGNJKMSPMA-UHFFFAOYSA-N
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Description

5-acetyl-2-mercapto-6-methylnicotinamide, also known as AMM, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. AMM is a derivative of nicotinamide, a compound that is involved in various biochemical processes in the body.

Scientific Research Applications

5-acetyl-2-mercapto-6-methylnicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. 5-acetyl-2-mercapto-6-methylnicotinamide has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Mechanism of Action

The exact mechanism of action of 5-acetyl-2-mercapto-6-methylnicotinamide is not fully understood. However, it is believed that 5-acetyl-2-mercapto-6-methylnicotinamide exerts its therapeutic effects by modulating various signaling pathways in the body. For example, 5-acetyl-2-mercapto-6-methylnicotinamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-acetyl-2-mercapto-6-methylnicotinamide has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
5-acetyl-2-mercapto-6-methylnicotinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neuronal survival. 5-acetyl-2-mercapto-6-methylnicotinamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

5-acetyl-2-mercapto-6-methylnicotinamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. It is also stable under physiological conditions and can be easily synthesized in large quantities. However, there are also some limitations to using 5-acetyl-2-mercapto-6-methylnicotinamide in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for research on 5-acetyl-2-mercapto-6-methylnicotinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further research is also needed to fully understand the mechanism of action of 5-acetyl-2-mercapto-6-methylnicotinamide and its effects on various signaling pathways in the body.
Conclusion:
In conclusion, 5-acetyl-2-mercapto-6-methylnicotinamide is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, and has been investigated for its potential use in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 5-acetyl-2-mercapto-6-methylnicotinamide and its effects on various signaling pathways in the body.

Synthesis Methods

The synthesis of 5-acetyl-2-mercapto-6-methylnicotinamide involves the reaction of 2-mercapto-6-methylnicotinamide with acetic anhydride in the presence of a catalyst. The reaction yields 5-acetyl-2-mercapto-6-methylnicotinamide as a white crystalline solid with a melting point of 185-187°C. The purity of 5-acetyl-2-mercapto-6-methylnicotinamide can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name

5-acetyl-6-methyl-2-sulfanylidene-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-4-6(5(2)12)3-7(8(10)13)9(14)11-4/h3H,1-2H3,(H2,10,13)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLMCGNJKMSPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=S)N1)C(=O)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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